4-Chloro Resorcinol-13C6

Description

Significance of Carbon-13 Enrichment in Advanced Molecular Studies

The enrichment of a molecule with carbon-13 (¹³C) is of paramount significance for several reasons. Carbon is a fundamental element in organic molecules, and its natural abundance is dominated by the ¹²C isotope, with ¹³C accounting for only about 1.1%. wikipedia.org This low natural abundance means that a molecule intentionally enriched with ¹³C will have a distinct mass signature. wikipedia.org

In mass spectrometry, this mass difference allows for the clear separation of the labeled compound from the background of naturally occurring molecules, enabling accurate quantification. wikipedia.org This is particularly crucial in metabolic flux analysis, where researchers aim to determine the rates of metabolic reactions within cells. nih.govroyalsocietypublishing.org By supplying ¹³C-labeled substrates, scientists can trace how carbon atoms are incorporated into various metabolites, providing insights into the activity of different metabolic pathways. royalsocietypublishing.orgnih.gov

Furthermore, carbon-13 has a nuclear spin, which makes it detectable by NMR spectroscopy. wikipedia.orgwikipedia.org This allows for the investigation of molecular structures and dynamics. The use of ¹³C-labeled compounds can significantly enhance the sensitivity and resolution of NMR experiments, aiding in the detailed structural analysis of complex molecules. nih.gov

Research Objectives and Scope for 4-Chloro Resorcinol-13C6 Investigations

The primary research objective for utilizing 4-Chloro Resorcinol-13C6 is to serve as a reliable internal standard for the accurate quantification of its unlabeled counterpart, 4-chlororesorcinol (B43231). musechem.com 4-chlororesorcinol itself is a compound of interest in various fields, including its use as a component in hair dyes and its potential as an environmental contaminant. sigmaaldrich.comnih.gov

Specific research investigations that employ 4-Chloro Resorcinol-13C6 include:

Environmental Monitoring: Quantifying trace levels of 4-chlororesorcinol in environmental samples like water and soil to assess pollution levels and ecological impact. The stable isotope-labeled standard is essential for correcting for sample matrix effects and extraction inefficiencies.

Metabolic Studies: Investigating the metabolic fate of 4-chlororesorcinol in biological systems. By using 4-Chloro Resorcinol-13C6 as a tracer, researchers can identify and quantify metabolic byproducts. musechem.com

Analytical Method Development: Validating and ensuring the quality control of analytical methods designed to detect and measure 4-chlororesorcinol. musechem.com

The scope of its application is primarily in analytical chemistry, environmental science, and toxicology, where precise and accurate measurement of chemical compounds is paramount. musechem.com

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Chloro Resorcinol-13C6

| Property | Value | Reference |

| CAS Number | 953390-32-4 | lgcstandards.comscbt.com |

| Molecular Formula | ¹³C₆H₅ClO₂ | lgcstandards.comscbt.com |

| Molecular Weight | 150.51 g/mol | lgcstandards.comscbt.com |

| Isotopic Purity | Typically ≥99% |

Table 2: Applications of 4-Chloro Resorcinol-13C6 in Research

| Research Area | Specific Use | Analytical Technique |

| Environmental Science | Internal standard for quantification of 4-chlororesorcinol in environmental matrices. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Metabolomics | Tracer to study the metabolic pathways of 4-chlororesorcinol. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Analytical Chemistry | Reference material for method validation and quality assurance. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Toxicology | Quantification of exposure to 4-chlororesorcinol in biological samples. | Mass Spectrometry (MS) |

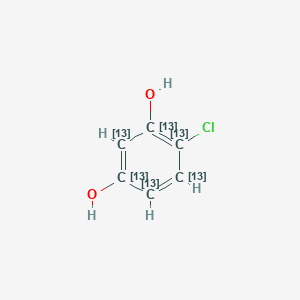

Structure

3D Structure

Properties

IUPAC Name |

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPEJNIZULEK-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475482 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-32-4 | |

| Record name | 4-Chloro Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment

Precursor Synthesis Strategies for 4-Chlororesorcinol (B43231) (Unlabeled)

The foundational step in producing 4-Chloro Resorcinol-13C6 is the synthesis of its unlabeled analogue, 4-chlororesorcinol. Several chemical routes have been established for this purpose, primarily involving the electrophilic chlorination of resorcinol (B1680541).

One of the most direct methods involves the reaction of resorcinol with a chlorinating agent. chemicalbook.comchemicalbook.com A common and effective agent for this transformation is sulfuryl chloride (SO2Cl2). In a typical procedure, resorcinol is dissolved in a suitable solvent, such as diethyl ether, and sulfuryl chloride is added gradually to control the reaction, which is often exothermic. The reaction mixture is then heated to ensure the completion of the chlorination. chemicalbook.comchemicalbook.com Subsequent purification, typically involving distillation under reduced pressure, is necessary to isolate the 4-chlororesorcinol from the reaction mixture and any potential isomers, such as 2-chlororesorcinol. chemicalbook.com

Another documented approach involves a multi-step synthesis, which may offer different selectivity or be suitable for specific starting materials. chemicalbook.com For instance, a process starting from a different precursor might involve reactions with reagents like phosphorus oxychloride (POCl3) followed by chlorination with sulfuryl chloride. chemicalbook.com The choice of synthetic strategy often depends on factors such as the desired scale, available starting materials, and required purity of the final unlabeled product.

Table 1: Comparison of Synthetic Methods for Unlabeled 4-Chlororesorcinol

| Starting Material | Key Reagents | Typical Conditions | Purification Method | Reference |

|---|---|---|---|---|

| Resorcinol | Sulfuryl chloride (SO2Cl2), Diethyl ether | Reflux, followed by heating to 60°C | Vacuum distillation | chemicalbook.comchemicalbook.com |

| Substituted Benzene (B151609) | Phosphorus oxychloride (POCl3), Sulfuryl chloride (SO2Cl2) | Multi-step process involving heating | Not specified | chemicalbook.com |

| Tetrachlorophthalic anhydride | 4-chlororesorcinol, 2-chlororesorcinol | Reaction in methanesulfonic acid at 85-95°C | Not specified | google.com |

Methods for Site-Specific 13C Isotopic Incorporation

Introducing the stable isotope 13C into the aromatic core of 4-chlororesorcinol requires specialized synthetic techniques. The goal is to replace six of the natural abundance carbon-12 atoms with carbon-13 atoms, creating 4-Chloro Resorcinol-13C6. While uniform labeling of the entire ring is complex, methods for site-specific labeling of phenols can be adapted and conceptualized for this purpose.

A powerful strategy for site-specific carbon isotope incorporation into the core of a phenol (B47542) ring is through a formal [5+1] cyclization reaction. chemrxiv.orgchemrxiv.org This approach involves constructing the aromatic ring itself using a 13C-labeled synthon. For instance, a 1,5-dibromo-1,4-pentadiene precursor can be treated with an organolithium reagent, followed by reaction with a 13C-labeled one-carbon source, such as [carbonyl-13C]dibenzyl carbonate. chemrxiv.orgacs.org This method allows for the precise placement of a 13C atom at the ipso-carbon of the resulting phenol. chemrxiv.orguchicago.edu To achieve the fully labeled 4-Chloro Resorcinol-13C6, this concept would need to be extended, potentially by starting with a fully 13C-labeled five-carbon chain precursor and a 13C-labeled one-carbon source.

Other general approaches to isotopic labeling include:

Use of Labeled Precursors: The most straightforward method involves employing commercially available, isotopically enriched starting materials in a conventional synthetic route. symeres.com For 4-Chloro Resorcinol-13C6, this would ideally involve starting with [13C6]benzene or a similarly labeled precursor, although this can be a costly approach. acs.org

Biosynthesis: An alternative, though less direct, method is the intrinsic isotopic labeling of plants or microorganisms. nih.gov By growing organisms in an atmosphere enriched with 13CO2, their metabolic pathways can be harnessed to produce a wide range of highly labeled compounds, including polyphenols. nih.gov Isolating a specific labeled compound like 4-chlororesorcinol from such a complex mixture would present a significant purification challenge.

Optimization of Labeling Efficiency and Isotopic Purity

Achieving high isotopic enrichment and chemical purity is critical for the application of 4-Chloro Resorcinol-13C6 in research. Optimization strategies focus on maximizing the incorporation of the 13C label while minimizing isotopic dilution and side reactions.

The efficiency of label incorporation is highly dependent on the chosen synthetic route. In methods like the [5+1] cyclization, the isotopic purity of the labeled synthon (e.g., [carbonyl-13C]dibenzyl carbonate) is paramount. acs.org The reaction conditions must be carefully controlled to ensure that the labeled reagent is consumed efficiently and selectively.

Key aspects of optimization include:

Purity Analysis: The isotopic enrichment and purity of the final product must be rigorously verified. High-resolution mass spectrometry (MS) is used to determine the mass of the molecule and confirm the number of incorporated 13C atoms. nih.gov Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, is an essential tool for confirming the position of the labels and quantifying the level of enrichment at specific sites. chemrxiv.org Research applying core-labeling strategies for phenols has reported achieving greater than 97% 13C-enrichment. chemrxiv.org

Table 2: Techniques for Verifying Isotopic Enrichment and Purity

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Isotopic Ratio Mass Spectrometry (IR-MS) | Overall degree of isotopic labeling (atom% 13C) | nih.gov |

| High-Performance Liquid Chromatography-Ion Trap-Mass Spectrometry (HPLC-IT-MSn) | Analysis of individual isotopomers and their relative abundance | nih.gov |

| Quantitative Nuclear Magnetic Resonance (13C-NMR) | Site-specific confirmation and quantification of 13C-enrichment | chemrxiv.org |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of 4-Chloro Resorcinol-13C6 from a laboratory-scale procedure to a larger scale suitable for extensive research applications presents several challenges. The primary goals during scale-up are to maintain the high isotopic purity and yield achieved at the small scale while ensuring the process is safe, reproducible, and cost-effective.

Key considerations include:

Cost of Labeled Materials: The starting materials for isotopic labeling, particularly those with high enrichment levels like [13C6]benzene or 13CO2, are often expensive. x-chemrx.com Efficient use of these materials is a major economic driver in scale-up.

Process Control and Safety: Reactions that are manageable on a milligram or gram scale can become significantly more challenging to control on a larger scale. Exothermic reactions, handling of pyrophoric reagents like organolithiums, and managing pressure require robust engineering controls.

Synthesis Technology: As mentioned, flow chemistry offers a promising alternative to traditional batch processing for scaling up isotopic labeling reactions. x-chemrx.com The enhanced control over reaction parameters can lead to more consistent product quality and safer operation. This is particularly relevant for late-stage labeling where the substrate is a complex, valuable molecule. x-chemrx.com

Purification: Chromatographic purification methods that are effective in the lab may become cumbersome and costly at a larger scale. Developing efficient crystallization or distillation protocols for the final labeled compound is often a critical step in a successful scale-up campaign.

Advanced Analytical Techniques and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Compound Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The incorporation of ¹³C isotopes into 4-Chloro Resorcinol (B1680541) significantly enhances the utility of NMR-based analyses.

¹³C NMR Chemical Shift Analysis for Structural Elucidation

The full ¹³C labeling in 4-Chloro Resorcinol-13C6 does not significantly alter the chemical shifts compared to the unlabeled compound. However, it dramatically increases the intensity of the signals and enables the observation of ¹³C-¹³C coupling, which is typically not observed in natural abundance spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chloro Resorcinol-13C6

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 | ~155-160 |

| C2 | ~105-110 |

| C4 | ~130-135 |

| C5 | ~115-120 |

| C6 | ~100-105 |

Note: These are estimated values based on data for unlabeled 4-Chlororesorcinol (B43231) and are subject to solvent effects and other experimental conditions.

Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Conformation

Multidimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. For 4-Chloro Resorcinol-13C6, an HSQC spectrum would show correlations between the protons on the aromatic ring and their directly bonded ¹³C atoms. This is crucial for confirming the assignment of both ¹H and ¹³C signals.

Quantitative NMR for Concentration and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance in a solution. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the precise concentration of 4-Chloro Resorcinol-13C6 can be determined. The ¹³C labeling provides a unique spectral window with high signal-to-noise, making it an excellent candidate for qNMR, especially in complex mixtures where proton signals might overlap. This is particularly useful in monitoring the progress of reactions involving this compound, allowing for real-time quantification of reactants and products.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Metabolic Probing

Hyperpolarization is a process that dramatically increases the polarization of nuclear spins, leading to a massive signal enhancement in NMR and MRI. chemicalbook.com While direct applications on 4-Chloro Resorcinol-13C6 are not documented, the principles of hyperpolarized ¹³C MRI are broadly applicable to ¹³C-labeled compounds. This technique allows for the real-time, non-invasive imaging of metabolic pathways in vivo. If 4-Chloro Resorcinol-13C6 were to be used as a metabolic probe, its conversion into downstream metabolites could be tracked with high sensitivity and temporal resolution. chemicalbook.com

Mass Spectrometry (MS) for Isotope Tracking and Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the analysis of isotopically labeled compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 4-Chloro Resorcinol-13C6, the full isotopic labeling results in a distinct mass shift compared to its unlabeled counterpart.

The theoretical monoisotopic mass of unlabeled 4-Chlororesorcinol (C₆H₅ClO₂) is approximately 143.9978 Da. With all six carbon atoms being ¹³C, the molecular weight of 4-Chloro Resorcinol-13C6 ([¹³C]₆H₅ClO₂) increases by approximately 6 Da.

Table 2: Expected Mass Data for 4-Chloro Resorcinol-13C6

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 4-Chlororesorcinol | C₆H₅ClO₂ | 143.9978 |

| 4-Chloro Resorcinol-13C6 | [¹³C]₆H₅ClO₂ | ~150.0180 |

The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum. docbrown.info This, combined with the mass shift from the ¹³C labeling, provides a unique signature for the confident identification of 4-Chloro Resorcinol-13C6 in complex samples. docbrown.info The use of 4-Chloro Resorcinol-13C6 as an internal standard in quantitative MS studies, such as in environmental analysis or metabolic research, allows for highly accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Isotope Ratio Mass Spectrometry (IRMS) for Fractionation and Source Tracking

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique that measures the relative abundance of isotopes in a given sample with extreme precision. kcvs.cacaltech.edu While typically used to determine natural isotopic variations for source tracking of substances like environmental pollutants or food products, its application to a synthetically enriched compound like 4-Chloro Resorcinol-13C6 is specialized. caltech.edu

For 4-Chloro Resorcinol-13C6, IRMS serves a critical quality control function rather than traditional source tracking. Its primary uses include:

Verification of Isotopic Enrichment: IRMS can be used to confirm the high level of ¹³C incorporation in the standard, ensuring its isotopic purity. This is vital for its function as an internal standard, as any significant presence of the unlabeled (¹²C) form could interfere with the quantification of the target analyte.

Calibration of Working Standards: In research settings, IRMS can calibrate secondary working standards against a primary, highly enriched reference material. nih.gov

Metabolic or Environmental Fate Studies: If 4-Chloro Resorcinol-13C6 were used as a tracer in a complex biological or environmental system, IRMS could track its path and transformation by distinguishing the ¹³C-labeled compound from any naturally occurring, unlabeled 4-Chlororesorcinol. caltech.edu

The analysis is performed by converting the sample into a pure gas (like CO₂) through combustion, which is then introduced into the mass spectrometer. wikipedia.orgcsic.es The instrument measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, allowing for a precise calculation of the isotopic abundance. kcvs.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of non-volatile compounds like 4-Chlororesorcinol in complex matrices such as environmental water, biological fluids, or consumer products. nih.gov In these applications, 4-Chloro Resorcinol-13C6 is the ideal internal standard. cerilliant.comlumiprobe.com

The methodology involves:

Sample Preparation: A known amount of 4-Chloro Resorcinol-13C6 is added to the sample before extraction.

Chromatographic Separation: The sample extract is injected into an HPLC system, where the target analyte (unlabeled 4-Chlororesorcinol) and the internal standard (4-Chloro Resorcinol-13C6) are separated from other matrix components. Due to their identical chemical properties, they typically co-elute or elute very closely.

Mass Spectrometric Detection: The separated compounds enter the mass spectrometer. In the first stage (MS1), parent ions for both the analyte and the internal standard are selected. These ions are then fragmented, and specific product ions are monitored in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Because the internal standard has a mass 6 Daltons higher than the analyte, their respective parent and product ions are easily distinguished by the mass spectrometer, preventing signal overlap.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Application |

|---|---|---|---|

| 4-Chlororesorcinol (Analyte) | 143.0 | 107.0 | Quantification in water samples |

| 4-Chloro Resorcinol-13C6 (Internal Standard) | 149.0 | 113.0 | Correction for matrix effects |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), phenolic compounds like 4-Chlororesorcinol must first be chemically modified into more volatile and thermally stable derivatives. nih.govmdpi.com This process, known as derivatization, is crucial for successful GC analysis. tandfonline.com Common derivatizing agents for phenols are silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.govtandfonline.com

Once derivatized, 4-Chloro Resorcinol and its ¹³C₆-labeled internal standard can be effectively analyzed by GC-MS.

Separation: The derivatized compounds are separated based on their boiling points and interactions with the GC column's stationary phase.

Detection: The mass spectrometer detects the characteristic ions of the derivatized analyte and internal standard. Selected Ion Monitoring (SIM) is often used, where the instrument is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the most abundant or characteristic fragments, greatly enhancing sensitivity. nih.gov

4-Chloro Resorcinol-13C6, when derivatized, serves as an excellent internal standard, co-eluting with the derivatized analyte and allowing for accurate quantification by correcting for any variability in the derivatization reaction and injection process. ucr.edu

| Compound | Derivatization Agent | Monitored Ion (m/z) of TMS-Derivative | Notes |

|---|---|---|---|

| 4-Chlororesorcinol (Analyte) | BSTFA | 288 (M+), 273 (M-15) | Di-TMS derivative |

| 4-Chloro Resorcinol-13C6 (Internal Standard) | BSTFA | 294 (M+), 279 (M-15) | Di-TMS derivative, mass shift of +6 Da |

Chromatographic Separation Methods for Purity and Isolation in Research

Chromatographic techniques are fundamental not only for analyzing 4-Chloro Resorcinol-13C6 as an internal standard but also for assessing its purity and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of 4-Chloro Resorcinol-13C6. A reversed-phase (RP) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov

Purity Assessment: The compound is dissolved and injected into the HPLC system. As it passes through the column, it separates from any impurities, such as starting materials (e.g., Resorcinol-¹³C₆), byproducts (e.g., 4,6-Dichlororesorcinol-¹³C₆), or isomers. europa.eugoogle.com A detector, most commonly a UV detector set at a wavelength where the resorcinol structure absorbs strongly (e.g., 280 nm), measures the signal. jcsp.org.pkscirp.org The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Preparative Separation: HPLC can also be scaled up for preparative purposes to isolate and purify the compound from a reaction mixture. sielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | Elution of the compound from the column sielc.com |

| Detection | UV at 280 nm | Quantification and detection of aromatic compounds jcsp.org.pkscirp.org |

| Application | Purity testing, quality control, preparative isolation | Ensuring the standard meets specifications europa.eu |

Gas Chromatography (GC)

Similar to GC-MS, Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used to assess the purity of 4-Chloro Resorcinol-13C6 after derivatization. While FID is less specific than a mass spectrometer, it is a robust and reliable detector for quantifying organic compounds. The purity is determined by comparing the peak area of the derivatized product to the areas of any impurity peaks. The high thermal stability and predictable response of an FID make it suitable for routine quality control checks. thermofisher.com

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of the chemical synthesis of 4-Chloro Resorcinol-13C6. wikipedia.org The synthesis would likely involve the chlorination of Resorcinol-13C6.

During the reaction, small aliquots are taken from the reaction mixture and spotted onto a TLC plate (e.g., silica (B1680970) gel). orgsyn.orgjmchemsci.com The plate is then placed in a chamber with a suitable solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate. orgsyn.org

Tracking Progress: As the solvent moves up the plate, it separates the components of the reaction mixture. The starting material (Resorcinol-13C6) will have a different retention factor (Rf value) than the product (4-Chloro Resorcinol-13C6) and any byproducts. wikipedia.orgiitism.ac.in

Visualization: The spots are visualized under UV light (254 nm) or by staining with a reagent like phosphomolybdic acid or vanillin, which reacts with phenolic compounds to produce colored spots. scispace.comcore.ac.uk

Determining Completion: The reaction is considered complete when the spot corresponding to the starting material has disappeared and the spot for the desired product is prominent. orgsyn.orggoogle.com This allows the chemist to optimize reaction times and conditions effectively.

Mechanistic Studies in Metabolic Pathways Using 4 Chloro Resorcinol 13c6

Tracing Carbon Flow in Biological Systems

The introduction of 4-Chloro Resorcinol-13C6 into a biological system, such as cell cultures, tissue homogenates, or whole organisms, enables researchers to trace the flow of its carbon atoms through various metabolic routes. creative-proteomics.com As the labeled compound is metabolized, the 13C atoms are incorporated into downstream metabolites. These labeled metabolites can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

By analyzing the mass spectra of metabolites, the incorporation of 13C atoms can be identified by the characteristic mass shift compared to the unlabeled counterparts. nih.gov This allows for the identification of a wide range of metabolic products derived from 4-Chloro Resorcinol-13C6. Furthermore, the pattern and extent of 13C labeling in different metabolites can provide quantitative data on the flux through various metabolic pathways. vanderbilt.eduacs.org For instance, the relative abundance of different labeled species can reveal the primary routes of metabolism and any branching points in the pathway.

A hypothetical study on the metabolism of 4-Chloro Resorcinol-13C6 in a liver cell model could yield data on the distribution of the 13C label in various metabolic fractions.

Hypothetical Distribution of 13C Label from 4-Chloro Resorcinol-13C6 in a Cellular Model

| Metabolite Fraction | Percentage of Recovered 13C Label |

|---|---|

| Parent Compound (4-Chloro Resorcinol-13C6) | 45% |

| Glucuronide Conjugates | 30% |

| Sulfate (B86663) Conjugates | 15% |

| Oxidized Metabolites (e.g., catechols) | 5% |

This table represents hypothetical data to illustrate the potential findings from a carbon tracing study.

Elucidation of Enzymatic Transformations and Reaction Mechanisms

4-Chloro Resorcinol-13C6 is a valuable tool for elucidating the specific enzymatic transformations and reaction mechanisms involved in the metabolism of halogenated phenols. The use of isotopically labeled substrates can help in identifying bond-cleavage and bond-formation events during catalysis. researchgate.net

Furthermore, the analysis of the structure of the 13C-labeled metabolites can provide direct evidence for the type of enzymatic reaction that has occurred. For example, the identification of a 13C-labeled catechol metabolite would confirm the action of a hydroxylase enzyme. nih.gov

Investigation of Metabolite Formation and Degradation Pathways

The use of 4-Chloro Resorcinol-13C6 allows for the comprehensive investigation of the formation and subsequent degradation of its metabolites. By following the appearance and disappearance of 13C-labeled intermediates over time, a detailed picture of the metabolic cascade can be constructed. nih.gov This approach is particularly useful for identifying transient or low-abundance intermediates that might be missed in studies using unlabeled compounds. nih.gov

Stable isotope-assisted metabolomics workflows can be employed to systematically identify all metabolites derived from 4-Chloro Resorcinol-13C6. nih.govacs.org In such an experiment, cells would be incubated with the labeled compound, and cell extracts would be analyzed by high-resolution mass spectrometry. The resulting data can be processed to specifically look for mass signals corresponding to potential 13C-labeled metabolites.

Hypothetical Time-Course Analysis of 4-Chloro Resorcinol-13C6 Metabolism

| Time (hours) | 4-Chloro Resorcinol-13C6 (Relative Abundance) | Metabolite A-13C6 (Relative Abundance) | Metabolite B-13C6 (Relative Abundance) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 75 | 20 | 5 |

| 4 | 30 | 50 | 20 |

| 12 | 5 | 40 | 55 |

This table illustrates hypothetical data from a time-course experiment, showing the conversion of the parent compound into its metabolites.

This type of data allows for the construction of a metabolic pathway map and can provide insights into the kinetics of each step.

Comparative Metabolic Studies with Unlabeled Analogues

A key advantage of using 4-Chloro Resorcinol-13C6 is the ability to conduct comparative metabolic studies with its unlabeled analogue, 4-chlororesorcinol (B43231). By co-administering a mixture of the labeled and unlabeled compounds, researchers can directly compare their metabolic fates under identical experimental conditions. This "isotopologue" approach minimizes experimental variability and allows for precise quantification of metabolic differences. frontiersin.org

Such studies are particularly valuable for investigating potential isotope effects on metabolism and for validating analytical methods. The distinct mass signatures of the labeled and unlabeled metabolites allow for their simultaneous detection and quantification by mass spectrometry. nih.gov This approach can reveal subtle differences in enzyme kinetics or pathway preferences that might not be apparent from separate experiments.

Comparative studies can also aid in understanding the potential for the formation of reactive metabolites. By tracking the covalent binding of the 13C-labeled compound to macromolecules like proteins and DNA, researchers can assess the bioactivation pathways of 4-chlororesorcinol. nih.gov

Pharmacokinetic and Toxicological Research Methodologies with 4 Chloro Resorcinol 13c6

Application of 13C-Labeled Tracers in Pharmacokinetics

The use of 13C-labeled compounds, such as 4-Chloro Resorcinol-13C6, is invaluable for detailed pharmacokinetic studies. nih.gov These stable isotope tracers allow researchers to distinguish the administered compound from any endogenous or environmental counterparts, providing clear and quantifiable data on its journey through a biological system. nih.gov

Studies on Absorption, Distribution, and Excretion Processes

Isotopically labeled compounds are instrumental in defining the ADME profile of a substance. Studies utilizing 14C/13C-labeled ortho-phenylphenol, a compound structurally similar to 4-chlororesorcinol (B43231), demonstrate the utility of this approach. In a study with human volunteers, a dermal dose of labeled ortho-phenylphenol was applied to the skin. nih.gov Blood, urine, and feces were collected over a five-day period to track the absorption, distribution, and excretion of the compound. nih.gov

This methodology allows for the development of pharmacokinetic models to describe the time-course of absorption and clearance. For instance, in the ortho-phenylphenol study, it was determined that approximately 43% of the dermally applied dose was absorbed with an average absorption half-life of 10 hours. nih.gov Once absorbed, the renal clearance was rapid, with an average half-life of 0.8 hours. nih.gov The rapid excretion of the compound and its metabolites into the urine indicated a low potential for accumulation with repeated exposure. nih.gov

Similar studies with 4-Chloro Resorcinol-13C6 would provide crucial data on its rate and extent of absorption through various routes of exposure, its distribution to different tissues, and the primary routes and speed of its elimination from the body. Such data is foundational for understanding the compound's systemic exposure and potential for target organ toxicity.

Investigation of Kinetic Isotope Effects in Biotransformation

The substitution of 12C with 13C atoms can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Since 13C atoms form slightly stronger bonds than 12C atoms, enzymatic reactions involving the cleavage of a carbon-containing bond may proceed at a slower rate for the 13C-labeled molecule. nih.gov

Investigating the KIE in the biotransformation of 4-Chloro Resorcinol-13C6 can provide profound insights into its metabolic pathways. If a significant KIE is observed for a particular metabolic reaction, it suggests that the breaking of a specific carbon bond is a rate-determining step in that pathway. This information is critical for identifying the specific enzymes and mechanisms involved in the compound's metabolism. While often assumed to be negligible in broader metabolic flux analyses, under certain conditions, kinetic isotope effects can significantly impact the labeling patterns of intracellular metabolites. nih.gov

Mechanistic Toxicology via Isotopic Labeling

Stable isotope labeling is a cornerstone of modern mechanistic toxicology, enabling researchers to trace the metabolic fate of a xenobiotic and identify the specific molecular interactions that lead to toxicity. researchgate.netnih.gov

Identification of Reactive Metabolites and Protein Adduct Formation

Many instances of drug-induced toxicity are not caused by the parent compound itself but by the formation of chemically reactive metabolites. frontiersin.org These electrophilic species can covalently bind to macromolecules like proteins and DNA, disrupting their function and triggering toxic responses. frontiersin.org

The use of 4-Chloro Resorcinol-13C6 can greatly facilitate the identification of such reactive metabolites. By incubating the labeled compound with liver microsomes (a common in vitro system for studying drug metabolism) and a trapping agent like glutathione (B108866) (GSH), any reactive intermediates formed will react with GSH to form stable adducts. nih.gov The unique isotopic signature of the 13C-labeled portion of the adduct, easily detectable by mass spectrometry, allows for the unequivocal identification of metabolites originating from 4-Chloro Resorcinol (B1680541). nih.gov This approach helps to distinguish true reactive metabolite adducts from background noise and endogenous molecules. nih.gov

Similarly, the identification of protein adducts can be enhanced. After in vitro or in vivo exposure to 4-Chloro Resorcinol-13C6, proteins can be isolated and analyzed by mass spectrometry. Peptides containing the 13C-labeled adduct will exhibit a characteristic mass shift, enabling the identification of the specific proteins that have been modified and the precise amino acid residues involved. nih.gov

Elucidation of Pathways of Cellular Interaction and Biotransformation

Tracing the flow of 13C atoms from 4-Chloro Resorcinol-13C6 through various metabolic pathways provides a detailed map of its biotransformation. alfa-chemistry.com Drug metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Phase I reactions, such as oxidation, reduction, or hydrolysis, introduce or expose polar functional groups. nih.gov Phase II reactions then conjugate these groups with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

By analyzing metabolites in urine, feces, and blood plasma using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the full spectrum of metabolic products. The 13C label ensures that all identified compounds are derivatives of the administered 4-Chloro Resorcinol. For example, in the study of ortho-phenylphenol, the major metabolites identified in urine were the sulfate and glucuronide conjugates, with the sulfate conjugate being the most abundant. nih.gov This indicates that sulfation is a primary detoxification pathway for this compound. A similar methodological approach with 4-Chloro Resorcinol-13C6 would definitively elucidate its primary biotransformation and detoxification pathways.

Investigations into Genotoxicity and Clastogenicity Mechanisms

Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. Clastogenicity is a specific type of genotoxicity involving structural changes to chromosomes. While much of the available data is on the unlabeled 4-Chlororesorcinol, the use of its 13C-labeled counterpart can provide deeper mechanistic insights.

Studies on unlabeled 4-Chlororesorcinol have shown mixed results in genotoxicity assays. It was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test) and in a mouse lymphoma assay. acs.org However, it induced structural chromosome aberrations in cultured Chinese hamster V79 cells, suggesting it is a potent clastogen in vitro. acs.org In contrast, an in vivo micronucleus assay in mice, which also assesses chromosome damage, was negative. acs.org

The use of 4-Chloro Resorcinol-13C6 in such studies can help to clarify these discrepancies. By using stable isotope labeling and mass spectrometry, it is possible to quantify the formation of DNA adducts, which are a direct measure of DNA damage. acs.org This methodology can distinguish between DNA adducts formed from the exogenous administration of the compound versus those that may arise from endogenous processes, providing a clearer picture of the compound's genotoxic potential. acs.org

Table of Genotoxicity Data for 4-Chlororesorcinol

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | With and Without | Not Genotoxic acs.org |

| Gene Mutation | Mouse Lymphoma L5178Y TK+/- cells | With and Without | Not Genotoxic acs.org |

| Chromosomal Aberration | Chinese Hamster V79 cells | With and Without | Potent Clastogen acs.org |

| Micronucleus Test | NMRI mice | In vivo | Not Clastogenic/Aneugenic acs.org |

Advanced Analytical Approaches for In Vivo Sample Analysis

The accurate quantification of 4-Chloro Resorcinol-13C6 and its metabolites in biological matrices is fundamental to pharmacokinetic and toxicological research. Given the complexity of in vivo samples, which contain a multitude of endogenous and exogenous substances, highly selective and sensitive analytical methods are imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules, offering robust, reproducible, and highly specific measurements. bioanalysis-zone.comresearchgate.netresearchgate.net The use of a stable isotope-labeled internal standard, such as 4-Chloro Resorcinol-13C6, is a key strategy to ensure the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. chemrxiv.orgisolife.nllibios.fr

The initial and most critical step in the bioanalytical workflow is the preparation of the biological sample (e.g., plasma, urine, tissue homogenates). The primary goal is to isolate the analyte of interest from interfering matrix components, such as proteins and phospholipids, which can suppress or enhance the ionization signal in the mass spectrometer. nih.gov

For the analysis of 4-Chloro Resorcinol-13C6, a common approach involves a combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Protein Precipitation (PPT): This is often the first step for plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to denature and precipitate proteins. While simple and fast, PPT may not provide the cleanest extracts, and further cleanup is often necessary.

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be employed to partition the analyte into an immiscible organic solvent. chromatographyonline.com The choice of solvent is critical and depends on the polarity of 4-Chloro Resorcinol. A moderately polar solvent would be suitable for its extraction. This technique is cost-effective and can yield clean extracts. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can significantly reduce matrix effects. researchgate.net A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be optimal for isolating 4-Chloro Resorcinol-13C6 and its potential metabolites. The following table outlines a typical SPE protocol.

| Step | Reagent/Solvent | Purpose |

| Conditioning | Methanol | To wet the sorbent and activate the functional groups. |

| Equilibration | Deionized Water/Buffer | To prepare the sorbent for the aqueous sample. |

| Sample Loading | Pre-treated biological sample | The sample is loaded onto the cartridge, and the analyte binds to the sorbent. |

| Washing | 5% Methanol in Water | To remove hydrophilic interferences. |

| Elution | Acetonitrile with 0.1% Formic Acid | To desorb and collect the analyte of interest. |

| Evaporation & Reconstitution | Nitrogen stream, followed by mobile phase | To concentrate the sample and prepare it for LC-MS/MS injection. |

Effective chromatographic separation is crucial to resolve 4-Chloro Resorcinol-13C6 from its metabolites and any remaining matrix components before introduction into the mass spectrometer. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice.

A C18 stationary phase is commonly used for the separation of small phenolic compounds. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure efficient separation and timely elution of the analyte.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem mass spectrometry is a highly sensitive and selective detection technique that allows for the precise quantification of analytes in complex mixtures. scispace.com For the analysis of 4-Chloro Resorcinol-13C6, an electrospray ionization (ESI) source is typically used, often in negative ion mode, which is well-suited for phenolic compounds.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule, [M-H]⁻) of 4-Chloro Resorcinol-13C6. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds.

Since 4-Chloro Resorcinol-13C6 is used as an internal standard, separate MRM transitions are monitored for it and the unlabeled analyte. The stable isotope label results in a mass shift of 6 Da for the precursor and potentially for the product ions, allowing the mass spectrometer to distinguish between the labeled standard and the unlabeled compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Chloro Resorcinol | 143.0 | 107.0 | 15 |

| 4-Chloro Resorcinol-13C6 | 149.0 | 113.0 | 15 |

Note: The specific m/z values and collision energies are representative and would be optimized during method development.

The use of the 13C-labeled internal standard allows for accurate quantification even if there is sample loss during preparation or variations in instrument response, as the ratio of the analyte peak area to the internal standard peak area is used for concentration determination. This approach is fundamental to generating the high-quality pharmacokinetic and toxicological data required for regulatory submissions and scientific understanding.

Environmental Fate and Biodegradation Research Using 4 Chloro Resorcinol 13c6

Assessment of Environmental Distribution and Persistence

The environmental distribution and persistence of a chemical dictate its potential for long-term impact. 4-Chloro Resorcinol-13C6 is instrumental in conducting studies that assess how 4-Chlororesorcinol (B43231) partitions between soil, water, and air, and its tendency to bioaccumulate in organisms.

Research indicates that chlorophenolic compounds can be persistent in the environment, resisting natural degradation processes. undp.org Their solubility in water and ability to sorb to soil organic matter are key factors governing their mobility and bioavailability. Studies using 4-Chloro Resorcinol-13C6 in controlled microcosm or mesocosm experiments enable scientists to track the compound's movement and measure its concentration in different environmental compartments over time. This helps in determining its environmental half-life and identifying potential sinks where the compound may accumulate.

Key Research Findings:

Sorption: Labeled 4-Chlororesorcinol can be used to determine soil and sediment sorption coefficients (Koc), which are critical parameters for predicting leaching into groundwater.

Bioaccumulation: By exposing organisms such as fish or invertebrates to water or sediment spiked with 4-Chloro Resorcinol-13C6, researchers can measure its uptake and accumulation in tissues, thereby calculating bioaccumulation factors (BAF).

Volatility: While monochlorophenols are generally less toxic than phenol (B47542), their environmental behavior is a concern. scbt.com The volatility of 4-Chlororesorcinol, which influences its atmospheric transport, can be precisely measured in controlled environments using the labeled compound.

| Parameter | Description | Role of 4-Chloro Resorcinol-13C6 |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measures the chemical's tendency to bind to organic matter in soil or sediment. | Used as a tracer to accurately measure partitioning without interference from background compounds. |

| Bioaccumulation Factor (BAF) | Indicates the extent of a chemical's accumulation in an organism relative to its concentration in the surrounding environment. | Allows for precise measurement of the compound in biological tissues. |

| Henry's Law Constant (H) | Describes the partitioning of a chemical between air and water. | Facilitates accurate measurement in headspace analysis of aqueous solutions. |

Elucidation of Biotic and Abiotic Degradation Pathways

Understanding how 4-Chlororesorcinol breaks down is fundamental to assessing its environmental risk. 4-Chloro Resorcinol-13C6 is an invaluable tool for differentiating between degradation products and the original compound, and for establishing the sequence of transformation reactions under both biological and non-biological conditions.

Microbial activity is a primary driver for the degradation of many organic pollutants. Several bacterial strains have been identified that can transform or mineralize chlorinated phenols. nih.gov The use of 4-Chloro Resorcinol-13C6 allows researchers to confirm metabolic pathways by tracking the incorporation of the 13C label into intermediate and final degradation products.

One significant finding is the role of 4-Chlororesorcinol as a metabolite in the degradation of other pollutants. For instance, the bacterium Pseudomonas sp. JHN was found to degrade 4-chloro-3-nitrophenol (B1362549) (4C3NP), with 4-Chlororesorcinol being a major intermediate in the pathway. semanticscholar.orgresearchgate.net The bacterium utilizes 4C3NP as its sole source of carbon and energy, releasing chloride and nitrite (B80452) ions in the process. researchgate.net Subsequent degradation of the 4-Chlororesorcinol intermediate proceeds via ring cleavage. nih.gov

Furthermore, anaerobic bacteria have been shown to carry out reductive dechlorination of 4-Chlororesorcinol to resorcinol (B1680541). nih.gov Using 4-Chloro Resorcinol-13C6 in such studies helps confirm the identity of metabolites and quantify the rates of transformation.

| Microorganism | Degradation Pathway | Key Metabolite | Reference |

|---|---|---|---|

| Pseudomonas sp. JHN | Oxidative degradation (as an intermediate from 4C3NP) | Ring-cleavage products | semanticscholar.orgresearchgate.net |

| Anaerobic bacteria | Reductive dechlorination | Resorcinol | nih.gov |

Abiotic processes, such as photolysis (breakdown by light) and chemical reactions, also contribute to the transformation of contaminants in the environment. cloudfront.net Photocatalytic degradation studies, often using semiconductors like titanium dioxide (TiO2), have shown effectiveness in breaking down related compounds like 4-chlorophenol. researchgate.netntu.edu.tw These processes typically involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to dechlorination and eventual mineralization.

By using 4-Chloro Resorcinol-13C6 in photodegradation experiments, researchers can:

Identify Byproducts: Unambiguously identify and quantify transient intermediates and final products by tracking the 13C label using mass spectrometry.

Determine Reaction Kinetics: Calculate precise degradation rates without interference from other carbon sources.

Elucidate Mechanisms: Differentiate between various possible reaction pathways, such as hydroxylation, dechlorination, and ring cleavage.

Compound-Specific Isotope Analysis (CSIA) in Environmental Forensics

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to determine the source of contamination and to assess the extent of its degradation in the environment. enviro.wikicpeo.org The method relies on measuring the subtle changes in the natural isotopic ratios (e.g., ¹³C/¹²C) of a contaminant as it undergoes degradation. itrcweb.org During a chemical or biological reaction, molecules containing the lighter isotope (¹²C) tend to react slightly faster than those with the heavier isotope (¹³C), a phenomenon known as the kinetic isotope effect. This results in the remaining pool of the contaminant becoming enriched in the heavier isotope.

The application of 4-Chloro Resorcinol-13C6 in CSIA studies is primarily as an internal standard. By adding a known amount of the labeled compound to an environmental sample, it is possible to accurately quantify the concentration of the unlabeled contaminant. This is crucial for tracking the progress of remediation efforts and for forensic investigations to pinpoint pollution sources. cpeo.org Multi-element CSIA, which might involve analyzing both carbon and chlorine isotopes, can provide even more detailed insights into the specific degradation mechanisms at play. ub.edu

Modeling of Environmental Transport and Transformation

Mathematical models are essential tools for predicting the long-term fate and transport of chemicals in the environment. mdpi.comwiley.com These models simulate processes such as advection, dispersion, sorption, and degradation to estimate contaminant concentrations in various environmental compartments over time and space. mdpi.com

The accuracy of these models is highly dependent on the quality of the input parameters. Data derived from laboratory and field studies using 4-Chloro Resorcinol-13C6 are critical for developing and calibrating robust environmental models. nih.gov

Key parameters derived from labeled compound studies include:

Degradation Rate Constants: First-order decay rates for microbial, photolytic, and other transformation processes.

Partitioning Coefficients: Values such as Koc and BAF that govern the distribution of the chemical.

Transformation Product Formation Ratios: Stoichiometric information on the generation of metabolites.

By incorporating these high-fidelity data, multimedia fate and transport models can provide more reliable predictions, aiding in risk assessment and the design of effective remediation strategies for sites contaminated with 4-Chlororesorcinol. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Chloro Resorcinol 13c6

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Chloro Resorcinol-13C6. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The electronic properties of 4-Chloro Resorcinol-13C6 are largely dictated by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom attached to the aromatic ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. For substituted phenols, this gap is influenced by the nature and position of the substituents.

Reactivity descriptors, such as electrostatic potential maps, can pinpoint the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. In 4-Chloro Resorcinol-13C6, the oxygen atoms of the hydroxyl groups are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bonding. Conversely, the carbon atom attached to the chlorine atom and the hydrogen atoms of the hydroxyl groups would exhibit positive electrostatic potential.

Computational studies on the oxidation of resorcinol (B1680541) have shown that the reaction can proceed via a (1H+) 1e− oxidation to form radical species. DFT calculations of the reaction energies for various elementary steps can help to identify the most energetically favorable oxidation pathway for 4-Chloro Resorcinol-13C6.

| Calculated Electronic Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Lowered by the presence of the chlorine atom. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| Electrostatic Potential (Oxygen Atoms) | Negative, indicating nucleophilic character. |

| Electrostatic Potential (Aromatic Protons) | Positive, indicating electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and intermolecular interactions of 4-Chloro Resorcinol-13C6 in various environments, such as in solution. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

Conformational analysis of 4-Chloro Resorcinol-13C6 would likely reveal flexibility primarily around the hydroxyl groups. The orientation of these groups relative to the aromatic ring and each other can be characterized by dihedral angles. MD simulations can determine the preferred conformations and the energy barriers between them.

A key aspect of the intermolecular interactions of 4-Chloro Resorcinol-13C6 is its ability to form hydrogen bonds. The two hydroxyl groups can act as both hydrogen bond donors and acceptors. In aqueous solution, MD simulations would show extensive hydrogen bonding between the solute and water molecules. The strength and dynamics of these hydrogen bonds are crucial for understanding the solubility and transport properties of the molecule. Computational studies on similar phenolic compounds have investigated the influence of the solvent on intramolecular and intermolecular hydrogen bonding.

| Interaction Type | Description |

| Intramolecular Hydrogen Bonding | Possible between the two hydroxyl groups, influencing conformation. |

| Intermolecular Hydrogen Bonding (with water) | Strong interactions with water molecules, acting as both donor and acceptor. |

| van der Waals Interactions | Contribution to the overall intermolecular forces, particularly from the aromatic ring and chlorine atom. |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which is particularly relevant for the isotopically labeled 4-Chloro Resorcinol-13C6.

NMR Spectroscopy: The presence of 13C atoms throughout the aromatic ring makes 13C NMR spectroscopy a powerful tool for structural elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C chemical shifts with a high degree of accuracy. The predicted spectrum for 4-Chloro Resorcinol-13C6 would show distinct signals for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts influenced by the hydroxyl and chloro substituents. Experimental 13C NMR data for the unlabeled 4-Chlororesorcinol (B43231) is available and can serve as a benchmark for theoretical predictions.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of 4-Chloro Resorcinol-13C6 can be predicted by calculating the harmonic vibrational frequencies using DFT. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. The isotopic substitution with 13C will lead to shifts in the vibrational frequencies, particularly for modes involving significant carbon atom displacement, which can be precisely predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. For 4-Chloro Resorcinol-13C6, the calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would primarily be of π → π* character, localized on the aromatic ring.

| Spectroscopic Technique | Predicted Feature |

| 13C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by substituents. |

| 1H NMR | Characteristic signals for the aromatic and hydroxyl protons. |

| IR/Raman | Vibrational modes corresponding to O-H, C-H, C-C, and C-Cl stretching and bending, with shifts due to 13C labeling. |

| UV-Vis | Absorption bands in the UV region corresponding to π → π* transitions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving 4-Chloro Resorcinol-13C6. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

For instance, the mechanism of electrophilic substitution on the aromatic ring can be modeled. The hydroxyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. Computational modeling can predict the most likely site of substitution by calculating the activation energies for attack at different positions. The structure of the transition state, a first-order saddle point on the potential energy surface, can be optimized, and its vibrational frequencies can be calculated to confirm its nature (one imaginary frequency corresponding to the reaction coordinate).

Similarly, the oxidation of the hydroxyl groups can be studied. As mentioned, this can proceed through radical intermediates. Transition state theory can be used in conjunction with the calculated activation energies to estimate reaction rates. The isotopic labeling with 13C would not significantly alter the reaction pathways or activation energies compared to the unlabeled compound, but it provides a handle for experimentally tracking the fate of the carbon skeleton during a reaction.

| Reaction Type | Computational Insights |

| Electrophilic Aromatic Substitution | Prediction of regioselectivity, determination of activation energies, and characterization of transition state structures. |

| Oxidation | Elucidation of the reaction mechanism (e.g., radical formation), and calculation of reaction energies. |

Future Research Directions and Emerging Applications of 4 Chloro Resorcinol 13c6

Development of Novel Synthetic Routes for Enhanced 13C6 Enrichment

The utility of 4-Chloro Resorcinol-13C6 is fundamentally linked to the efficiency and cost-effectiveness of its synthesis. Future research will likely focus on developing novel synthetic routes that can achieve high levels of 13C6 enrichment. Current methods for synthesizing 4-Chlororesorcinol (B43231) often involve the chlorination of resorcinol (B1680541). chemicalbook.comnbinno.com For the 13C6-labeled analogue, this would necessitate starting with 13C-labeled resorcinol.

Key areas of development in synthetic chemistry will aim to:

Improve Isotopic Purity: Research will target synthetic pathways that minimize isotopic scrambling and maximize the incorporation of 13C atoms into the resorcinol ring, aiming for isotopic purities that meet the stringent requirements for use as reference standards. acanthusresearch.com

Greener Synthesis: The development of more environmentally friendly synthetic methods, utilizing less hazardous reagents and solvents, is a growing trend in chemical synthesis and will be a key consideration for the production of isotopically labeled compounds.

| Parameter | Current Focus | Future Goal |

| Starting Material | 13C-labeled benzene (B151609) derivatives | More readily available and cost-effective 13C sources |

| Key Reaction | Chlorination of 13C-resorcinol | More selective and higher-yielding chlorination methods |

| Purification | Chromatographic techniques | More efficient and scalable purification processes |

| Isotopic Enrichment | >98% | Approaching 99.9% for high-precision studies |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

Stable isotope labeling is a powerful technique in 'omics' research, allowing for the tracing and analysis of various biological and chemical processes. creative-proteomics.com The integration of 4-Chloro Resorcinol-13C6 with advanced 'omics' technologies, such as metabolomics and proteomics, holds significant promise for elucidating the biological fate and effects of chlorinated phenols.

In metabolomics , 4-Chloro Resorcinol-13C6 can be used as a tracer to study its metabolic pathways in various organisms. nih.gov By introducing the labeled compound into a biological system, researchers can track its uptake, distribution, biotransformation, and excretion. This is particularly valuable for understanding how organisms metabolize and detoxify chlorinated resorcinols, which are found in some consumer products and can be environmental contaminants. nbinno.com The use of 13C labeling allows for the clear differentiation of the compound and its metabolites from the endogenous metabolome when analyzed by mass spectrometry. acs.orgnih.gov

In proteomics , while not a direct application for labeling proteins, 4-Chloro Resorcinol-13C6 can be used in conjunction with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to study the effects of the compound on protein expression and turnover. nih.gov By exposing cells grown in SILAC media to 4-Chloro Resorcinol, researchers can quantify changes in the proteome in response to the compound, providing insights into its mechanisms of toxicity or biological activity.

| Omics Field | Application of 4-Chloro Resorcinol-13C6 | Expected Insights |

| Metabolomics | Tracer for metabolic fate studies | Identification of metabolic pathways and detoxification mechanisms. nih.gov |

| Proteomics | Investigating proteomic changes upon exposure | Understanding mechanisms of action and potential toxicity. nih.gov |

| Transcriptomics | Studying gene expression changes | Identifying genes and pathways affected by 4-Chloro Resorcinol. |

Application in Complex Biological and Environmental Matrices

One of the most significant emerging applications of 4-Chloro Resorcinol-13C6 is its use as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological and environmental matrices. lgcstandards.com Due to its identical chemical properties and slightly different mass, 4-Chloro Resorcinol-13C6 is an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique.

In environmental analysis , this compound will be crucial for monitoring the presence and levels of 4-Chlororesorcinol in soil, water, and air. alfa-chemistry.com The use of a 13C-labeled internal standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable data on environmental contamination. lgcstandards.com This is essential for assessing the environmental fate and transport of such compounds. researchgate.netbattelle.org

In biological monitoring , 4-Chloro Resorcinol-13C6 can be used to accurately measure the levels of 4-Chlororesorcinol in human and animal tissues and fluids, such as blood and urine. This is important for exposure assessment studies and for understanding the pharmacokinetics of the compound in living organisms.

| Matrix | Analytical Challenge | Role of 4-Chloro Resorcinol-13C6 |

| Environmental Water | Low concentrations, presence of interfering substances | Accurate quantification as an internal standard in IDMS. alfa-chemistry.com |

| Soil and Sediment | Strong matrix effects, complex extraction procedures | Correction for analyte loss during sample preparation. lgcstandards.com |

| Biological Fluids | Complex mixture of endogenous compounds | Precise and accurate measurement for exposure assessment. |

Exploration of New Mechanistic Insights in Chemical Biology

The use of stable isotope-labeled compounds is a cornerstone of mechanistic studies in chemical biology. diagnosticsworldnews.com 4-Chloro Resorcinol-13C6 can be employed to gain new insights into the mechanisms of action of chlorinated phenols and their interactions with biological macromolecules.

By using 13C-labeled 4-Chloro Resorcinol, researchers can track the covalent binding of the compound or its reactive metabolites to proteins and DNA. This is critical for understanding the molecular mechanisms of toxicity, such as enzyme inhibition or genotoxicity. Techniques like mass spectrometry can be used to identify the specific amino acid residues or DNA bases that are modified by the compound, providing a detailed picture of its molecular targets.

Furthermore, 4-Chloro Resorcinol-13C6 can be used in enzyme kinetic studies to elucidate the mechanisms of enzymes involved in its metabolism. By analyzing the isotopic composition of the products, it is possible to determine kinetic isotope effects, which can provide valuable information about the rate-limiting steps in the enzymatic reaction.

Standardization and Reference Material Development for Analytical Chemistry

The availability of high-purity, well-characterized isotopically labeled compounds is essential for the development of certified reference materials (CRMs). theclinivex.com 4-Chloro Resorcinol-13C6 is a prime candidate for development as a CRM for the analysis of 4-Chlororesorcinol.

CRMs are used to:

Calibrate analytical instruments: Ensuring the accuracy and comparability of measurements across different laboratories. wikipedia.org

Validate analytical methods: Demonstrating that a method is fit for its intended purpose. alfa-chemistry.com

Quality control: Monitoring the performance of analytical measurements over time.

The development of a CRM for 4-Chloro Resorcinol based on its 13C6-labeled analogue would involve a rigorous characterization process to establish its purity and isotopic enrichment with a high degree of certainty. This would be a significant contribution to the field of analytical chemistry, enabling more accurate and reliable monitoring of this compound in various matrices. wikipedia.org

| Application Area | Role of 4-Chloro Resorcinol-13C6 as a Reference Material |

| Regulatory Monitoring | Ensuring compliance with environmental and safety regulations. |

| Clinical Diagnostics | Accurate measurement of exposure in human populations. |

| Food Safety | Detection and quantification of residues in food products. |

| Research | Providing a reliable standard for scientific studies. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and isotopic purity of 4-Chloro Resorcinol-¹³C₆ during synthesis?

- Methodological Answer :

- Use ¹³C NMR spectroscopy to verify isotopic enrichment at specific carbon positions. Compare peaks to unlabeled 4-Chloro Resorcinol to confirm isotopic substitution .

- Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with high-resolution mass detection to validate molecular mass (e.g., expected [M+H]+ for ¹³C₆-labeled compound) and rule out isotopic dilution .

- Cross-reference spectral data with certified reference materials (CRMs) or databases like NIST Chemistry WebBook for validation .

Q. What are the critical considerations for handling and storing 4-Chloro Resorcinol-¹³C₆ to prevent degradation?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation and photodegradation.

- Maintain temperatures below -20°C for long-term stability, as phenolic compounds are prone to auto-oxidation.

- Regularly perform HPLC-UV analysis to monitor purity over time, using retention time and peak area consistency as degradation indicators .

Advanced Research Questions

Q. How can isotopic labeling (¹³C₆) influence the kinetic and metabolic studies of 4-Chloro Resorcinol in biological systems?

- Methodological Answer :

- Use isotope tracing with LC-HRMS to track metabolic pathways. The ¹³C label enables differentiation between endogenous and exogenous resorcinol derivatives in cellular assays .

- Perform kinetic isotope effect (KIE) studies to assess whether isotopic substitution alters reaction rates (e.g., in enzymatic hydroxylation or chlorination steps). Compare data with unlabeled analogs .

- Potential Pitfall : Ensure controls account for natural ¹³C abundance in biological matrices to avoid false-positive signals .

Q. What strategies resolve contradictions in reported spectroscopic data for 4-Chloro Resorcinol derivatives?

- Methodological Answer :

- Conduct reproducibility audits : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to isolate variables .

- Cross-validate using multiple techniques : For example, combine 2D NMR (e.g., HSQC, HMBC) with FT-IR to confirm functional groups if MS data conflicts .

- Reference primary literature from journals with rigorous peer-review standards (e.g., Med. Chem. Commun.) to identify consensus data .

Q. How can researchers design experiments to optimize the synthetic yield of 4-Chloro Resorcinol-¹³C₆ while minimizing byproducts?

- Methodological Answer :

- Apply Design of Experiments (DoE) principles: Vary parameters like reaction temperature, stoichiometry of chlorinating agents, and solvent polarity to identify optimal conditions .

- Use in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate byproducts (e.g., dichlorinated isomers) and adjust reaction pathways dynamically .

- Compare results with computational models (e.g., DFT calculations) to predict thermodynamic favorability of competing reaction pathways .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data involving 4-Chloro Resorcinol-¹³C₆ in toxicological studies?

- Methodological Answer :

- Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values, ensuring error margins account for isotopic variability .

- Use ANOVA with post-hoc tests to compare labeled vs. unlabeled compound effects, adjusting for multiple comparisons (e.g., Bonferroni correction) .

- Validate findings through independent replication across labs to confirm isotopic effects are reproducible and not artifacts .

Literature and Ethical Practices

Q. How should researchers address gaps in the literature on 4-Chloro Resorcinol-¹³C₆’s environmental fate?

- Methodological Answer :

- Conduct systematic reviews using databases like ERIC or Google Scholar with keywords like “¹³C-labeled phenolic compounds environmental persistence” .

- Prioritize studies from authoritative journals (e.g., African Journal of Chemical Education) for methodological rigor .

- Propose novel experiments (e.g., soil microcosm studies with ¹³C tracking) to fill gaps, ensuring compliance with ethical guidelines for environmental sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings